5-Methyl-2-furaldehyde semicarbazone
Overview
Description
5-Methyl-2-furaldehyde semicarbazone is a chemical compound with the molecular formula C7H9N3O2 . It has a molecular weight of 167.17 . The IUPAC name for this compound is 5-methyl-2-furaldehyde semicarbazone .
Synthesis Analysis
The synthesis of metallic complexes from 2-furfuralsemicarbazone and 5-methyl-2-furfuralsemicarbazone has been reported . These ligands lead to the complexes: [ML2X2] or [MLX2] (L = FSC or MFSC) whose structures were determined using elemental analysis, molar conductivity, magnetic measurements, i.r., far i.r. and electronic spectra as well as by n.m.r .Molecular Structure Analysis
The molecular structure of 5-Methyl-2-furaldehyde semicarbazone can be represented by the InChI code: 1S/C7H9N3O2/c1-5-2-3-6 (12-5)4-9-10-7 (8)11/h2-4H,1H3, (H3,8,10,11)/b9-4+ .Scientific Research Applications
Pharmacological Properties
5-Nitro-2-furaldehyde semicarbazone, a related compound, has been explored for its pharmacological properties. Studies have shown that it is tolerated in therapeutic quantities without symptoms in several animal species, and toxic doses produce hyperexcitability of the central nervous system in rats. This compound also diminishes the activity of tissue dehydrogenases in vitro (Krantz & Evans, 1945).
Antitrypanosomal Evaluation
A study on E-isomers of 5-nitro-2-furaldehyde semicarbazone derivatives highlighted their potential as antitrypanosomal agents. The research included in vitro and in vivo evaluations using infected mice, finding a correlation between lipophilic-hydrophilic properties and trypanocidal activity (Cerecetto et al., 2000).
Chemotherapeutic Properties
The chemotherapeutic properties of 5-nitro-2-furaldehyde semicarbazone, a related compound, were explored, showing its antibacterial action against various bacteria and effectiveness in protecting mice against multiple infections. It was also found to be effective against Trypanosoma equiperdum in mice (Dodd, 1946).
Drug Delivery Systems
A novel drug delivery system based on 5-nitro-2-furaldehyde-semicarbazone was developed using poly(acrylic acid-co-vinyl alcohol) copolymer. This study focused on optimizing conditions for maximizing the amount of coupled drug on the support (Dumitriu et al., 1989).
Electronic Structure Analysis
A comprehensive study of the geometry, electronic properties, polarizability, and hyperpolarizability of 5-nitro-2-furaldehyde semicarbazone using density functional theory (DFT) was conducted. This research provided insights into the molecule's vibrational analysis and ultraviolet–visible spectrum (Narayan et al., 2011).
properties
IUPAC Name |
[(E)-(5-methylfuran-2-yl)methylideneamino]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-5-2-3-6(12-5)4-9-10-7(8)11/h2-4H,1H3,(H3,8,10,11)/b9-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTHBAMBCYWTLJ-RUDMXATFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50419906 | |
Record name | 5-methyl-2-furaldehyde semicarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50419906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-furaldehyde semicarbazone | |
CAS RN |
81961-80-0 | |
Record name | 5-methyl-2-furaldehyde semicarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50419906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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